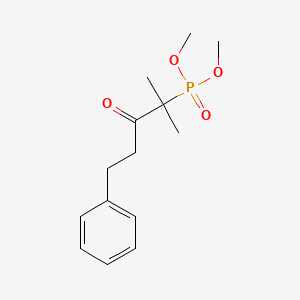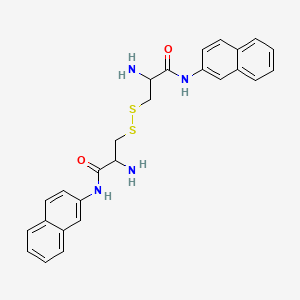
(3-Fluoro-benzyl)-(3-pentafluoroethylsulfanyl-propyl)-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Fluoro-benzyl)-(3-pentafluoroethylsulfanyl-propyl)-amine is a chemical compound with the molecular formula C12H13F6NS and a molecular weight of 317.29 g/mol . This compound is characterized by the presence of a fluorinated benzyl group and a pentafluoroethylsulfanyl-propyl group attached to an amine. The unique combination of these functional groups imparts distinct chemical properties to the compound, making it of interest in various scientific fields.
Preparation Methods
The synthesis of (3-Fluoro-benzyl)-(3-pentafluoroethylsulfanyl-propyl)-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Fluorinated Benzyl Intermediate:
Preparation of the Pentafluoroethylsulfanyl-Propyl Intermediate:
Coupling Reaction: The final step involves coupling the two intermediates through a nucleophilic substitution reaction to form the desired amine compound.
Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
(3-Fluoro-benzyl)-(3-pentafluoroethylsulfanyl-propyl)-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles such as halides or alkoxides.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(3-Fluoro-benzyl)-(3-pentafluoroethylsulfanyl-propyl)-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated compounds.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific molecular pathways.
Industry: The compound is used in the production of specialty chemicals and materials, particularly those requiring fluorinated components
Mechanism of Action
The mechanism of action of (3-Fluoro-benzyl)-(3-pentafluoroethylsulfanyl-propyl)-amine involves its interaction with specific molecular targets. The fluorinated benzyl group and the pentafluoroethylsulfanyl-propyl group can interact with enzymes and receptors, potentially inhibiting or activating specific pathways. These interactions can lead to various biological effects, depending on the specific target and context .
Comparison with Similar Compounds
(3-Fluoro-benzyl)-(3-pentafluoroethylsulfanyl-propyl)-amine can be compared with other fluorinated amines, such as:
(3-Fluoro-benzyl)-(3-trifluoromethyl-propyl)-amine: This compound has a similar structure but with a trifluoromethyl group instead of a pentafluoroethylsulfanyl group.
(3-Fluoro-benzyl)-(3-difluoromethyl-propyl)-amine: This compound has a difluoromethyl group, making it less fluorinated compared to the pentafluoroethylsulfanyl derivative.
The uniqueness of this compound lies in its higher degree of fluorination, which can impart different chemical and biological properties compared to its less fluorinated analogs .
Properties
Molecular Formula |
C12H13F6NS |
|---|---|
Molecular Weight |
317.30 g/mol |
IUPAC Name |
N-[(3-fluorophenyl)methyl]-3-(1,1,2,2,2-pentafluoroethylsulfanyl)propan-1-amine |
InChI |
InChI=1S/C12H13F6NS/c13-10-4-1-3-9(7-10)8-19-5-2-6-20-12(17,18)11(14,15)16/h1,3-4,7,19H,2,5-6,8H2 |
InChI Key |
BNRARGPHYAPFJR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)CNCCCSC(C(F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![8-Azabicyclo[3.2.1]octane-1,3,4-triol](/img/structure/B12109790.png)
![2-[(Cyclopropylmethyl)amino]-2-(3,5-dichlorophenyl)acetic acid](/img/structure/B12109796.png)
![Benzenesulfonyl chloride, 4-[(2-methyl-1-piperidinyl)carbonyl]-](/img/structure/B12109803.png)
![2-tert-Butyl 8-ethyl 2-azaspiro[4.5]decane-2,8-dicarboxylate](/img/structure/B12109805.png)

![5,5'-[Iminodi(methylene)]DI(2-furoic acid)](/img/structure/B12109821.png)


![Butanoic acid, 2-[(4-chlorophenyl)sulfonyl]-3-methyl-](/img/structure/B12109857.png)
